

olsalazine and urate excretion transporters

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Compound Focus: Olsalazine

CAS No.: 15722-48-2

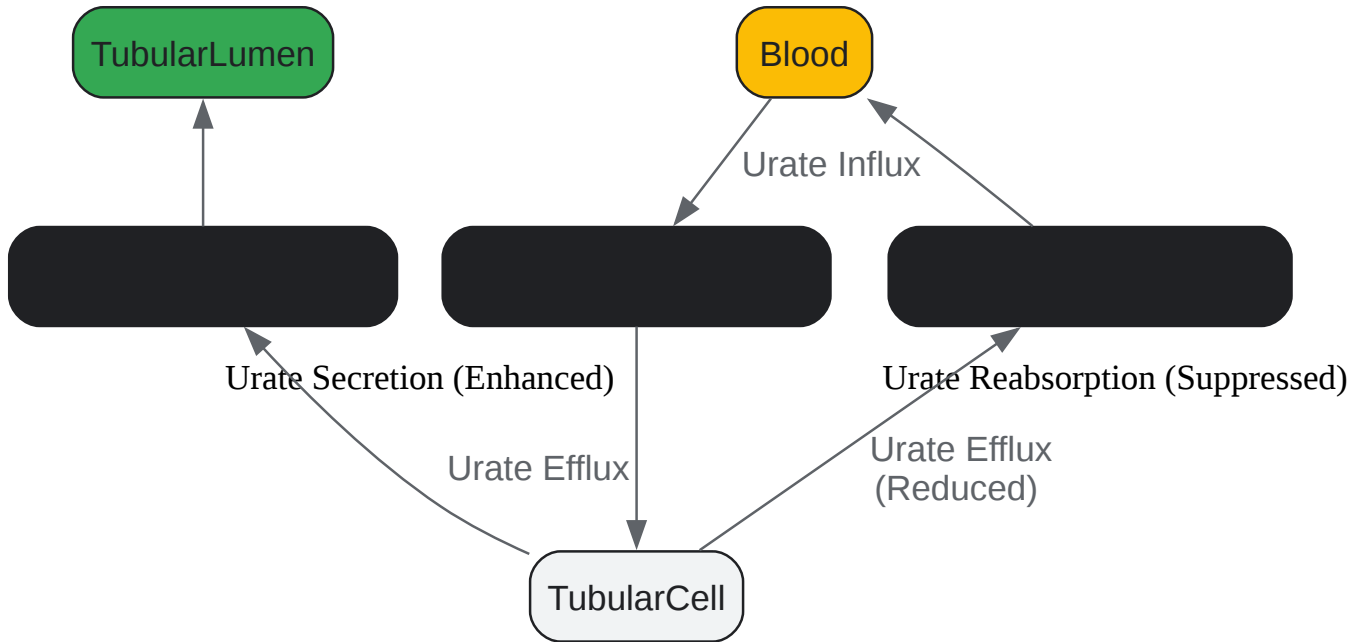
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Effect of Olsalazine on Urate Transporters

Transporter	Gene	Localization	Function in Urate Handling	Effect of Olsalazine Sodium	Experimental Model
URAT1	SLC22A12	Apical	Reabsorption	No significant change in mRNA expression [1]	Hyperuricemic Mice
GLUT9	SLC2A9	Basolateral	Reabsorption	Decreased mRNA expression [2] [1]	Hyperuricemic Mice
OAT1	SLC22A6	Basolateral	Secretion	Increased mRNA expression [2] [1]	Hyperuricemic Mice
OAT3	SLC22A8	Basolateral	Secretion	Increased mRNA and protein expression [2] [1]	Hyperuricemic Mice
NPT1	SLC17A1	Apical	Secretion	Increased mRNA expression [2] [1]	Hyperuricemic Mice

This coordinated change in transporter expression results in a net increase in urate excretion. The following diagram illustrates this proposed mechanism in the renal proximal tubule cell.

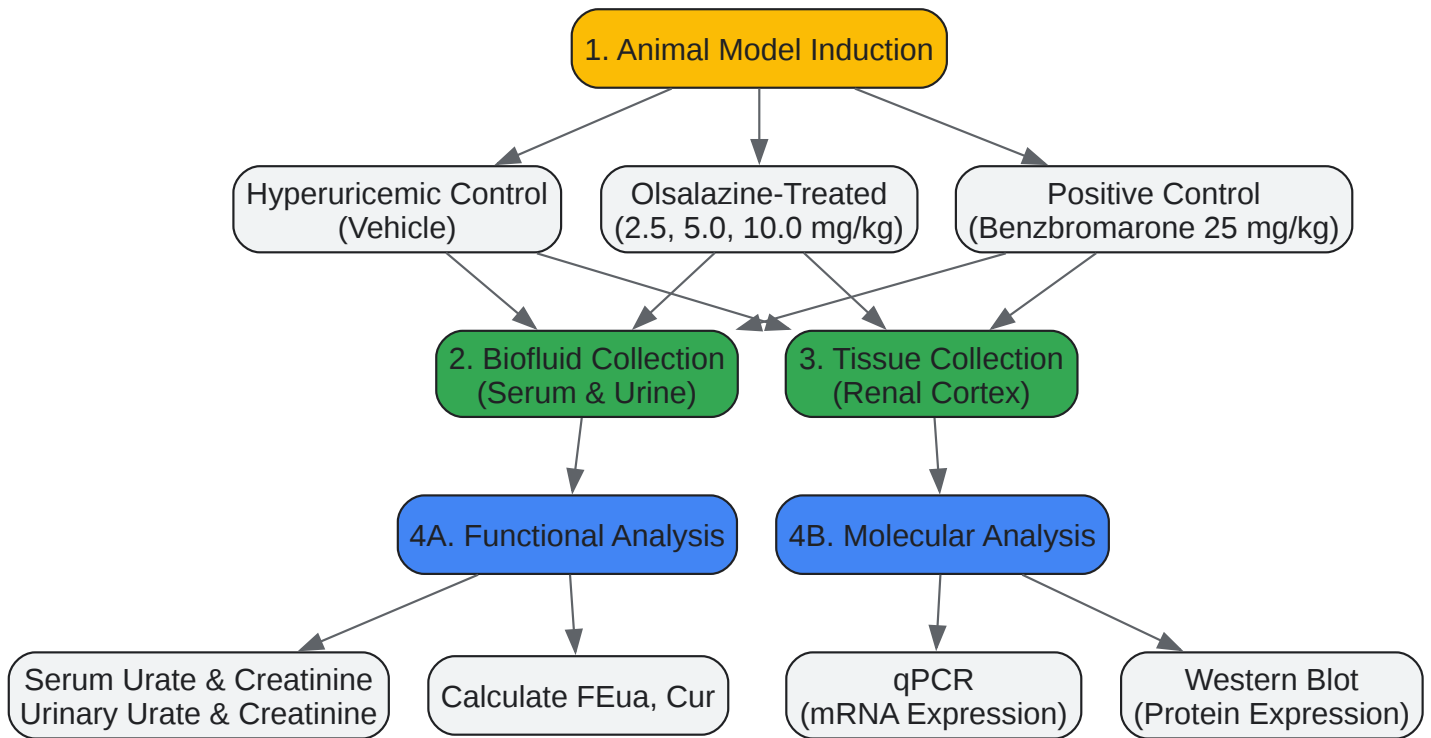


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*Proposed mechanism of **olsalazine** in renal urate handling.*

Key Experimental Protocols

The primary data on **olsalazine**'s mechanism comes from well-established animal models of hyperuricemia. The workflow below outlines the key in vivo and subsequent analytical methods used in these studies.



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Experimental workflow for **olsalazine** uricosuric studies.

Detailed Methodology

- **Animal Model Induction:** Researchers induced hyperuricemia in male Sprague-Dawley rats and Kun-Ming mice via intraperitoneal injection or intragastric administration of **potassium oxonate** (200-500 mg/kg) [1]. Potassium oxonate is a uricase inhibitor that blocks the degradation of uric acid, leading to elevated serum urate levels.
- **Drug Treatment:** Hyperuricemic animals were administered **olsalazine** sodium via intraperitoneal injection at doses of **2.5, 5.0, and 10.0 mg/kg**, typically twice daily for several doses. The uricosuric drug **benzbromarone (25.0 mg/kg)** was used as a positive control [1].
- **Functional Excretion Analysis:**
 - **Serum and Urine Assays:** Urate and creatinine levels in collected serum and urine were measured using standard biochemical kits [1].
 - **Key Calculated Parameters:**

- **Fractional Excretion of Urate (FE~UA~):** $(\text{Urinary Urate} \times \text{Serum Creatinine}) / (\text{Serum Urate} \times \text{Urinary Creatinine}) \times 100$ [1]. An increase indicates enhanced renal urate excretion.
- **Urate Clearance (C~ur~):** $(\text{Urine Volume} \times \text{Urinary Urate}) / (\text{Serum Urate} \times 180)$ [1]. An increase reflects the blood volume cleared of urate by the kidneys per unit time.
- **Molecular Analysis:**
 - **qPCR (Gene Expression):** Total RNA was extracted from renal cortex tissue using Trizol reagent. After cDNA synthesis, the mRNA expression of transporters (URAT1, GLUT9, OAT1, OAT3, NPT1) was analyzed via quantitative real-time PCR (q-PCR) [1].
 - **Western Blot (Protein Expression):** Membrane proteins were extracted from renal cortex tissues. The protein expression of key transporters like OAT3 was determined using specific antibodies and chemiluminescence detection [1].

Research Context & Significance

- **Dual Mechanism of Action:** This research highlights that **olsalazine's** anti-hyperuricemic effect is dual-phase. It not only **promotes renal excretion** by modulating transporters but also **reduces urate production** by inhibiting the enzyme xanthine oxidoreductase, as noted in a previous study [2] [1].
- **Therapeutic Potential:** The discovery that an existing, clinically approved drug (**olsalazine**) can modulate urate transporters opens avenues for **drug repurposing**. Understanding its precise mechanism provides a template for designing new uricosuric agents [3].
- **Genetic Validation:** The critical role of these transporters in human urate homeostasis is strongly supported by genetic studies. Mutations in genes like **SLC22A12 (URAT1)** and **SLC2A9 (GLUT9)** are known causes of hereditary renal hypouricemia, confirming their non-redundant function in urate reabsorption [4] [3].

In summary, the current evidence strongly supports that **olsalazine** sodium is a promising multi-target agent against hyperuricemia, primarily exerting its uricosuric effect by upregulating secretory transporters (OAT1, OAT3, NPT1) while downregulating a key reabsorptive transporter (GLUT9).

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